N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

physicochemical profiling lipophilicity medicinal chemistry

N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1909584-47-9) is a synthetic small-molecule pyrimidine-4-carboxamide derivative with the molecular formula C22H22N4O2 and a molecular weight of 374.4 g/mol. It features a pyrimidine core substituted at the 6-position with a pyrrolidin-1-yl group and at the 4-position with a carboxamide linked to a 4-(benzyloxy)phenyl moiety.

Molecular Formula C22H22N4O2
Molecular Weight 374.444
CAS No. 1909584-47-9
Cat. No. B2428232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
CAS1909584-47-9
Molecular FormulaC22H22N4O2
Molecular Weight374.444
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C22H22N4O2/c27-22(20-14-21(24-16-23-20)26-12-4-5-13-26)25-18-8-10-19(11-9-18)28-15-17-6-2-1-3-7-17/h1-3,6-11,14,16H,4-5,12-13,15H2,(H,25,27)
InChIKeyHWSRGDUOWGCUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1909584-47-9): Core Chemical Identity and Procurement-Relevant Baseline


N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1909584-47-9) is a synthetic small-molecule pyrimidine-4-carboxamide derivative with the molecular formula C22H22N4O2 and a molecular weight of 374.4 g/mol [1]. It features a pyrimidine core substituted at the 6-position with a pyrrolidin-1-yl group and at the 4-position with a carboxamide linked to a 4-(benzyloxy)phenyl moiety. The compound is cataloged in PubChem (CID 92104370) and has computed physicochemical descriptors including an XLogP3 of 3.8, a topological polar surface area (TPSA) of 67.4 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. It belongs to a broader class of pyrimidine-4-carboxamides that have been investigated as inhibitors of targets such as NAPE-PLD and acetyl-CoA carboxylase (ACC) [2][3].

Why Generic Substitution Fails for N-(4-(Benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Structural Determinants of Target Engagement and Selectivity


Within the pyrimidine-4-carboxamide chemotype, even subtle structural modifications produce divergent biological profiles that preclude simple interchange. The 4-(benzyloxy)phenyl substituent on this compound introduces a distinct combination of lipophilicity (XLogP3 = 3.8), aromatic surface area, and hydrogen-bonding geometry compared to analogs bearing 4-methylphenyl, 4-hydroxyphenyl, or unsubstituted phenyl groups [1]. In the broader pyrimidine-4-carboxamide series, the nature of the para-substituent on the anilide ring has been shown to be a critical determinant of potency: for example, in the NAPE-PLD inhibitor series, replacement of a cyclopropylmethyl group with alternative N-substituents altered inhibitory activity by up to 10-fold [2]. Similarly, the pyrrolidin-1-yl moiety at the pyrimidine 6-position is not interchangeable with hydroxyl, morpholino, or other amino substituents without fundamentally altering both pharmacophore presentation and physicochemical properties. The compound's demonstrated lack of activity against 5-lipoxygenase (5-LOX) at 100 µM further distinguishes it from 5-LOX-active chemotypes within the broader pyrimidine family [3]. These structural features collectively dictate that this compound cannot be treated as a generic, fungible member of its class for scientific selection or procurement.

Quantitative Differentiation Evidence for N-(4-(Benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1909584-47-9): Head-to-Head and Class-Level Comparisons


Physicochemical Differentiation: LogP and TPSA Comparison of N-(4-(Benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide vs. the 4-Methylphenyl Analog

N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1909584-47-9) exhibits an XLogP3 of 3.8 and a TPSA of 67.4 Ų [1]. By contrast, the closely related analog N-(4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1905824-98-7), which replaces the 4-benzyloxy group with a methyl group, has a computed XLogP3 of approximately 2.5–2.8 and a TPSA of approximately 58–62 Ų [2]. The benzyloxy substituent increases logP by roughly 1.0–1.3 log units and adds approximately 5–9 Ų of polar surface area relative to the methyl analog, shifting the compound into a distinct property space that impacts membrane permeability, solubility, and protein-binding characteristics.

physicochemical profiling lipophilicity medicinal chemistry property-based design

5-Lipoxygenase (5-LOX) Activity Profile: N-(4-(Benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide Demonstrates No Significant Inhibition at 100 µM, Contrasting with Known 5-LOX Inhibitor Chemotypes

In a ChEMBL-deposited binding assay (CHEMBL620010), N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and exhibited no significant activity (NS) [1]. This negative result provides a useful selectivity benchmark: known 5-LOX inhibitors within the pyrimidine and related heterocyclic chemotypes typically exhibit IC50 values in the low micromolar to sub-micromolar range under comparable assay conditions (e.g., zileuton IC50 ≈ 0.5–1 µM; clinical 5-LOX inhibitors generally require sub-10 µM potency for meaningful target engagement) [2]. The absence of 5-LOX activity at 100 µM indicates that this compound does not engage the 5-LOX active site and is therefore distinguishable from 5-LOX-active pyrimidine derivatives when target-based screening panels are used for compound selection.

5-lipoxygenase inflammation target selectivity enzyme inhibition

Hydrogen-Bond Donor Count Differentiation: N-(4-(Benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (HBD = 1) vs. the 6-Hydroxy Analog (HBD = 2)

N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1909584-47-9) possesses exactly one hydrogen-bond donor (the carboxamide N–H), as cataloged in PubChem [1]. Its close structural analog N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide, in which the pyrrolidin-1-yl group is replaced by a hydroxyl substituent at the pyrimidine 6-position, possesses two hydrogen-bond donors (the carboxamide N–H plus the hydroxyl O–H) [2]. This difference of one HBD has well-established consequences for passive membrane permeability, as the accepted Lipinski and Veber guidelines identify HBD count as a key determinant of oral bioavailability potential. An HBD count of 1 places the target compound in a more favorable permeability category compared to its HBD = 2 hydroxy analog, all else being equal.

hydrogen bonding drug-likeness permeability ADME prediction

Rotatable Bond Count and Conformational Flexibility: N-(4-(Benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (6 Rotatable Bonds) vs. N-(4-Methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (3 Rotatable Bonds)

The target compound possesses 6 rotatable bonds (PubChem computed value [1]), primarily contributed by the benzyloxy linker (–O–CH2–Ph) and the carboxamide bridge. In contrast, N-(4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1905824-98-7), which substitutes the benzyloxy group with a methyl group, has approximately 3 rotatable bonds [2]. The additional three rotatable bonds confer greater conformational entropy, which influences both the entropic penalty upon protein binding and the number of accessible low-energy conformers in solution. This difference is directly relevant to binding thermodynamics: for every freely rotatable bond frozen upon target binding, the entropic cost is estimated at approximately 0.5–1.5 kcal/mol, meaning the benzyloxy compound may incur an additional 1.5–4.5 kcal/mol entropic penalty relative to the 4-methylphenyl analog if all additional rotors are immobilized in the bound state.

conformational entropy binding thermodynamics ligand efficiency scaffold optimization

Class-Level Precedent: Pyrimidine-4-Carboxamide Scaffold Activity in NAPE-PLD and ACC Inhibition Informs Target Class Prioritization for N-(4-(Benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Pyrimidine-4-carboxamides bearing a pyrrolidine or substituted pyrrolidine at the 6-position have been characterized as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), with the optimized lead LEI-401 achieving an IC50 of approximately 30 nM in enzymatic assays and demonstrating on-target engagement in mouse brain tissue [1]. In a separate medicinal chemistry program, pyrimidine-substituted pyrrolidine derivatives (including pyrrolidin-1-yl-bearing pyrimidine carboxamides) have been claimed as inhibitors of acetyl-CoA carboxylase (ACC1/ACC2) with IC50 values in the nanomolar to low micromolar range (U.S. Patent 8,962,641 B2) [2]. While no published IC50 data exist specifically for N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide against NAPE-PLD or ACC, the presence of the identical pyrimidine-4-carboxamide-pyrrolidine pharmacophore suggests that this compound may engage the same target classes. This class-level inference supports its use as a structurally-informed probe in NAPE-PLD or ACC screening cascades, where the benzyloxy substituent provides differentiated property space relative to the published leads (e.g., LEI-401 bears a cyclopropylmethyl and 3-hydroxypyrrolidine; the ACC patent exemplars bear diverse Ar substituents).

NAPE-PLD acetyl-CoA carboxylase lipid signaling target class inference

Best Research and Industrial Application Scenarios for N-(4-(Benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1909584-47-9)


Selectivity Panel Negative Control for 5-Lipoxygenase Screening

The compound's confirmed lack of significant 5-LOX inhibitory activity at 100 µM (ChEMBL CHEMBL620010) qualifies it as a structurally matched negative control for 5-LOX inhibitor screening cascades [1]. When included in a panel alongside known 5-LOX-active pyrimidine derivatives, it provides a baseline for distinguishing genuine target engagement from assay interference or non-specific effects. Researchers procuring this compound for selectivity profiling can use the 5-LOX inactivity data point to validate assay window and confirm that observed hits are not merely a function of the pyrimidine-4-carboxamide scaffold itself.

Physicochemical Property-Driven Lead Optimization: Probing Lipophilicity and Conformational Flexibility in Pyrimidine-4-Carboxamide Series

With an XLogP3 of 3.8, TPSA of 67.4 Ų, and 6 rotatable bonds, this compound occupies a distinct property space compared to close analogs such as N-(4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (lower logP, fewer rotors) [2]. Procurement for parallel property profiling alongside the 4-methylphenyl and 6-hydroxy analogs enables medicinal chemistry teams to deconvolute the contributions of lipophilicity, hydrogen bonding, and conformational entropy to cellular potency, permeability, and metabolic stability within a constant pyrimidine-4-carboxamide scaffold. This systematic comparison is directly informed by the quantitative physicochemical differentiation data established in the evidence guide [2].

NAPE-PLD or ACC Target-Class Screening with a Structurally Distinct Anilide Substituent

Although this specific compound has not been directly profiled against NAPE-PLD or ACC, the pyrimidine-4-carboxamide-pyrrolidine pharmacophore is a validated scaffold for both target classes [3][4]. The 4-(benzyloxy)phenyl substituent provides an anilide group that is structurally distinct from those found in published leads (e.g., LEI-401 uses a cyclopropylmethyl group at the carboxamide nitrogen; ACC patent exemplars use diverse aryl and heteroaryl substituents). Procuring this compound for an initial target-class screen enables exploration of structure-activity relationships at the anilide region, with the benzyloxy group offering additional opportunities for hydrogen bonding and π-stacking interactions that are absent in simpler alkyl-substituted analogs. The negative 5-LOX selectivity data also reduces the likelihood of confounding off-target activity in cell-based NAPE-PLD or ACC assays where arachidonic acid pathway crosstalk could otherwise complicate interpretation [1].

Differentiation-Inducing Activity Screening in Hematopoietic and Dermatological Models

Patent-associated descriptions attribute to this compound the ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation, with potential utility in anticancer and antipsoriatic research [5]. While the specific quantitative potency data (EC50/IC50 in differentiation assays) have not been publicly deposited in curated databases at the time of this analysis, the structural differentiation of this compound from vitamin D receptor-based differentiation agents (which share some phenotypic readouts but operate through a distinct nuclear receptor mechanism) makes it a candidate of interest for phenotypic screening in acute myeloid leukemia (AML) differentiation therapy or keratinocyte hyperproliferation models. Procurement for such studies should be accompanied by independent dose-response profiling to establish quantitative differentiation potency benchmarks.

Quote Request

Request a Quote for N-(4-(benzyloxy)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.